REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[N+:12]([O-:14])=[O:13])[NH:8][CH2:7][CH2:6]2.[CH:15]([N:18]([CH:21](C)C)[CH2:19]C)(C)[CH3:16].BrCC(Cl)=[O:27].CNC.O1CCCC1>ClCCl>[CH3:19][N:18]([CH3:21])[CH2:15][C:16]([N:8]1[C:9]2[C:5](=[CH:4][C:3]([O:2][CH3:1])=[C:11]([N+:12]([O-:14])=[O:13])[CH:10]=2)[CH2:6][CH2:7]1)=[O:27]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2CCNC2=CC1[N+](=O)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
0.65 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mmol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through a plug of celite
|
Type
|
CUSTOM
|
Details
|
Dichloromethane was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in tetrahydrofuran (50 mL)
|
Type
|
STIRRING
|
Details
|
the resulting solution was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The next morning the volatiles were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified via chromatography on SiO2 (0-10% MeOH/CH2CL2 with 0.2% NH3)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(CC(=O)N1CCC2=CC(=C(C=C12)[N+](=O)[O-])OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.33 mmol | |
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |